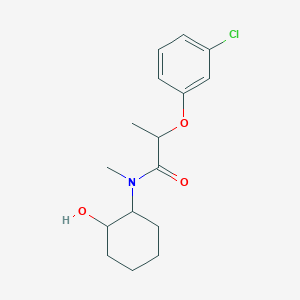![molecular formula C19H29N3O4 B5305857 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5305857.png)
2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide is a synthetic compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as DPI or Diprotin A and is known for its ability to inhibit dipeptidyl peptidase IV (DPP-IV) activity. DPP-IV is an enzyme that is responsible for the degradation of incretin hormones, which play a crucial role in regulating glucose homeostasis. DPI has been found to have potential therapeutic applications in the treatment of type 2 diabetes, obesity, and other metabolic disorders.
Mecanismo De Acción
DPI exerts its effects by inhibiting the activity of 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide activity, DPI increases the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and decrease glucagon secretion. This leads to improved glucose homeostasis and decreased blood glucose levels.
Biochemical and Physiological Effects:
In addition to its effects on glucose homeostasis, DPI has been found to have other biochemical and physiological effects. Studies have shown that DPI can reduce inflammation and oxidative stress, improve lipid metabolism, and enhance mitochondrial function. These effects may contribute to the therapeutic potential of DPI in the treatment of metabolic and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using DPI in lab experiments is its specificity for 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide inhibition. This allows researchers to study the effects of 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide inhibition on glucose homeostasis and other physiological processes without the confounding effects of other compounds. However, one limitation of using DPI is its relatively short half-life, which may require frequent dosing in animal studies.
Direcciones Futuras
There are several future directions for research on DPI and its potential therapeutic applications. One area of interest is the development of DPI analogs with improved pharmacokinetic properties, such as longer half-life and increased bioavailability. Another area of interest is the investigation of the effects of DPI on other physiological processes beyond glucose homeostasis, such as inflammation and oxidative stress. Finally, further studies are needed to determine the safety and efficacy of DPI in human clinical trials.
Métodos De Síntesis
The synthesis of DPI involves the reaction of N-isopropyl-N-methylacetamide with 2,4-dimethoxybenzyl bromide in the presence of sodium hydride and N,N-dimethylformamide. The resulting product is then treated with piperazine and trifluoroacetic acid to obtain the final product, 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide.
Aplicaciones Científicas De Investigación
DPI has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. Studies have shown that DPI can increase insulin secretion, improve glucose tolerance, and decrease blood glucose levels in animal models of diabetes. In addition, DPI has been found to have anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic potential in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
2-[1-[(2,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-methyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4/c1-13(2)21(3)18(23)11-16-19(24)20-8-9-22(16)12-14-6-7-15(25-4)10-17(14)26-5/h6-7,10,13,16H,8-9,11-12H2,1-5H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBPWIWKYHUPTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C(=O)CC1C(=O)NCCN1CC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B5305774.png)

![2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1,3-benzothiazole](/img/structure/B5305795.png)


![{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone](/img/structure/B5305808.png)
![2-[2-(2,4-dichlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B5305815.png)

![N-[4-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B5305824.png)
amine hydrochloride](/img/structure/B5305835.png)
![[5-(3-methoxy-4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5305845.png)
![4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B5305848.png)
![2-iodo-6-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5305865.png)
![4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5305873.png)